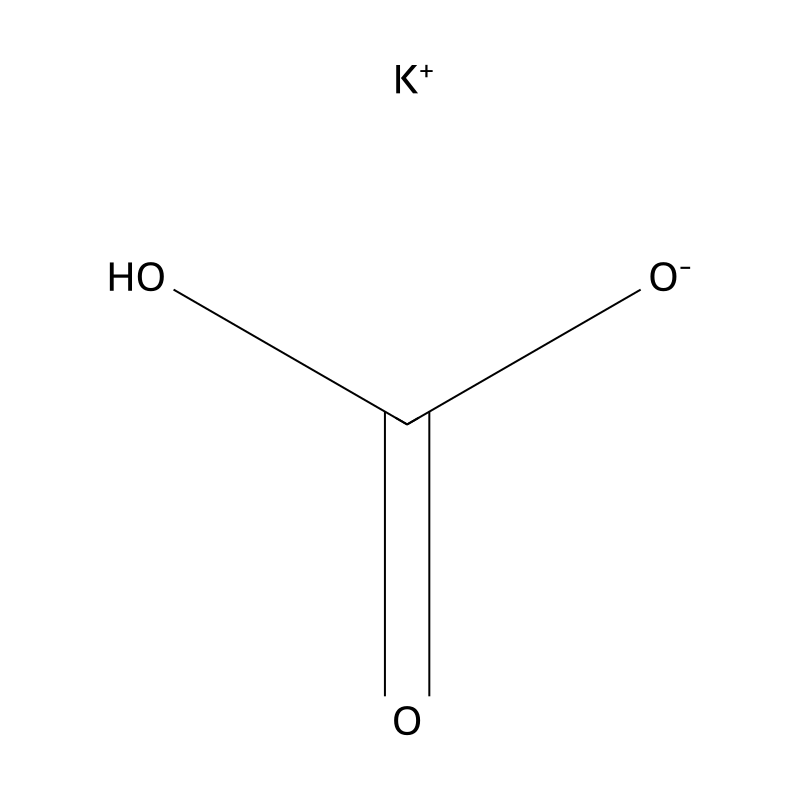

Potassium bicarbonate

CHKO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CHKO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water. Insoluble in ethanol

Synonyms

Canonical SMILES

Isomeric SMILES

Cell culture

In cell culture experiments, maintaining a stable and optimal pH is crucial for cell viability and function. Potassium bicarbonate helps buffer the culture media, preventing drastic changes in pH caused by metabolic processes or the addition of other chemicals.

Biochemical assays

Many biochemical assays rely on specific pH ranges for optimal enzyme activity or reaction conditions. Potassium bicarbonate allows researchers to adjust and maintain the desired pH in these assays, ensuring accurate and reliable results.

Fungicide and Control of Plant Pathogens

Potassium bicarbonate displays antifungal properties and serves as a fungicide in scientific research settings:

Plant disease studies

Researchers utilize potassium bicarbonate to investigate its efficacy against various fungal plant pathogens. By applying it to plant surfaces, they can assess its ability to prevent or control the growth of these harmful fungi.

Alternative to synthetic fungicides

Due to concerns about environmental impact and potential resistance development, potassium bicarbonate offers a promising alternative to synthetic fungicides in research settings. Studying its effectiveness can contribute to developing more sustainable and eco-friendly approaches to plant disease management.

Other Scientific Research Applications

Beyond the aforementioned examples, potassium bicarbonate finds applications in other areas of scientific research:

Nutrient source

In some research settings, potassium bicarbonate serves as a source of potassium, a vital element for various biological processes.

Precursor for other chemicals

Potassium bicarbonate can be used as a starting material for the synthesis of other chemicals needed in research experiments.

Potassium bicarbonate, with the chemical formula KHCO₃, is an inorganic salt that appears as a colorless or white crystalline solid. It is odorless, has a salty taste, and is soluble in water, where it exhibits weakly alkaline properties. The compound consists of potassium ions (K⁺) and bicarbonate ions (HCO₃⁻). Potassium bicarbonate is commonly found in nature as the mineral kalicinite but is primarily produced synthetically for various applications in industry and agriculture .

In biological systems, potassium bicarbonate acts as a source of potassium ions (K+). These ions play a crucial role in maintaining the electrical gradient across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and other cellular processes. In some cases, potassium bicarbonate may also act as a weak base, helping to regulate the pH in certain biological fluids.

- Ingestion: High doses of potassium bicarbonate can lead to elevated blood potassium levels (hyperkalemia), which can cause muscle weakness, heart rhythm disturbances, and even death.

- Skin and eye contact: Potassium bicarbonate can irritate the skin and eyes. It is advisable to wear gloves and safety glasses when handling the compound.

- Inhalation: Inhalation of potassium bicarbonate dust can irritate the respiratory tract.

- Decomposition: When heated to temperatures between 100°C and 120°C, potassium bicarbonate decomposes into potassium carbonate, carbon dioxide, and water:

- Reaction with Acids: Potassium bicarbonate reacts with strong acids to form potassium salts and liberate carbon dioxide:

- Neutralization: It can also react with bases, where bicarbonate ions combine with hydroxide ions to produce water and carbonate ions .

Potassium bicarbonate plays a significant role in biological systems, particularly in maintaining acid-base balance. It acts as an antacid by neutralizing gastric acid, thereby alleviating symptoms of heartburn and indigestion. Additionally, it is used as a dietary supplement to prevent or treat potassium deficiency, which can occur due to various health conditions or medications . Its mild alkalinity also makes it suitable for use in personal care products like toothpaste and mouthwash .

The industrial synthesis of potassium bicarbonate can be achieved through two primary methods:

- Carbonization Method: This involves reacting potassium carbonate with carbon dioxide in the presence of water:

- Ion Exchange Method: In this process, potassium ions from a potassium chloride solution are exchanged with bicarbonate ions from an ammonium bicarbonate solution using ion exchange resins. The resultant mixture undergoes evaporation and crystallization to yield potassium bicarbonate .

Potassium bicarbonate has a wide range of applications across various industries:

- Food Industry: Used as a leavening agent in baking and to regulate pH levels in food processing.

- Pharmaceuticals: Employed in the formulation of antacids and other medications due to its ability to neutralize acidity.

- Agriculture: Acts as a fungicide against powdery mildew and helps neutralize acidic soils.

- Fire Extinguishers: Serves as an active component in dry chemical fire extinguishers due to its ability to release carbon dioxide upon heating.

- Environmental

Research indicates that potassium bicarbonate can interact with various compounds and biological systems. For instance, it has been shown to reduce urinary calcium excretion during long-term therapy compared to other potassium supplements like potassium citrate. This property makes it particularly beneficial for individuals at risk of kidney stone formation . Additionally, studies suggest that it may influence the absorption of certain medications due to its buffering capacity .

Potassium bicarbonate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Sodium Bicarbonate | NaHCO₃ | Commonly used as baking soda; less effective as an electrolyte replenisher compared to potassium bicarbonate. | More widely available; less alkaline than potassium bicarbonate. |

| Calcium Bicarbonate | Ca(HCO₃)₂ | Found naturally in hard water; used in water treatment. | Less soluble than potassium bicarbonate; contributes to hardness in water. |

| Ammonium Bicarbonate | NH₄HCO₃ | Used as a leavening agent; less stable than potassium bicarbonate. | Decomposes readily at lower temperatures; more volatile. |

| Magnesium Bicarbonate | Mg(HCO₃)₂ | Rarely used; primarily occurs in nature as part of mineral deposits. | Less common in industrial applications compared to potassium bicarbonate. |

Potassium bicarbonate stands out due to its dual role as both a dietary supplement and an effective leavening agent while maintaining a relatively high solubility and stability under various conditions .

Physical Description

Colourless crystals or white powder or granules

Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

A12 - Mineral supplements

A12B - Potassium

A12BA - Potassium

A12BA04 - Potassium hydrogencarbonate

Mechanism of Action

Pictograms

Irritant

Other CAS

298-14-6

Absorption Distribution and Excretion

Approximately 90% of the exogenous potassium consumed is lost in the urine while the other 10% is excreted in feces and a very small amount can be found in the sweat. The excreted potassium is freely filtered by the glomerulus of the kidney.

Wikipedia

Potassium hydrogen carbonate

Triiodothyronine

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Plastics -> Polymer Type -> N.a.

Plastics -> Other stabilisers

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Wholesale and Retail Trade

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Carbonic acid, potassium salt (1:1): ACTIVE

Dates

Stone MS, Martyn L, Weaver CM: Potassium Intake, Bioavailability, Hypertension, and Glucose Control. Nutrients. 2016 Jul 22;8(7). pii: nu8070444. doi: 10.3390/nu8070444. [PMID:27455317]

The American Heritage Science Dictionary (2018). Stedman's Medical Dictionary . Houghton Mifflin Company.

Rost M. (2007). Drugs during prgnancy and lactation (2nd ed.). Academic press.

Smith M. and Morton D. (2010). The digestive system (2nd ed.). Churchill Livingstone.

German A., Maddison J. and Guilford G. (2008). Small animal clinical pharmacology (2nd ed.). Elsevier.

FDA Code of Federal Regulations

Potassium Bicarbonate Handbook

Efferk monograph

TITCK Product Information: Gaviscon Advance oral suspension